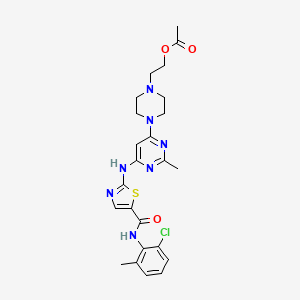
2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C24H28ClN7O3S and its molecular weight is 530.04. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the BCR-ABL tyrosine kinase . This kinase is a chimeric protein that results from a chromosomal abnormality found in patients with chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) . The compound also inhibits several SRC-family kinases .
Mode of Action
The compound acts as a tyrosine kinase inhibitor . It binds to both the active and inactive conformations of the ABL kinase domain . This binding inhibits the uncontrolled activity of the ABL tyrosine kinase associated with the BCR-ABL protein, thereby halting the proliferation of leukemia cells .
Biochemical Pathways
The compound affects the BCR-ABL signaling pathway . By inhibiting the BCR-ABL tyrosine kinase, it disrupts the signal transduction that leads to the uncontrolled proliferation of leukemia cells . This results in the cessation of cancer cell multiplication and the spread of cancer cells .
Pharmacokinetics
The compound is orally administered and is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Only 20% of the oral dose is recovered unchanged in feces and urine after 168 hours . The compound’s absorption is decreased by pH-modifying agents and is also subject to drug interactions with CYP3A4 inducers or inhibitors .
Result of Action
The inhibition of the BCR-ABL tyrosine kinase by the compound halts the proliferation of leukemia cells . This results in the cessation of cancer cell multiplication and the spread of cancer cells . Additionally, the compound triggers apoptosis of tumor cells .
Action Environment
The compound’s action can be influenced by environmental factors such as pH. Its solubility decreases at pH > 4 . Therefore, its absorption and thus its efficacy can be altered by pH-modifying agents . Furthermore, the compound is subject to drug interactions with CYP3A4 inducers or inhibitors, which can affect its metabolism and hence its action .
Biochemical Analysis
Biochemical Properties
It is known that the Piperazine ring present in Dasatinib is susceptible to oxidation, and as a result, it forms an impurity called Dasatinib N-Oxide . This impurity formation is due to the micro oxidic properties of the solvent used as a diluent which is inducing an oxidation reaction .
Cellular Effects
Dasatinib, the parent compound, is known to have significant effects on various types of cells and cellular processes . It inhibits multiple tyrosine kinases, including c-KIT, PDGFR- α, PDGFR- β, and ephrin receptor kinases . It is also known to induce complete hematologic and cytogenetic remissions in patients with chronic myeloid leukemia and acute lymphoblastic leukemia .
Molecular Mechanism
Dasatinib, the parent compound, is known to inhibit multiple tyrosine kinases, including BCR-ABL, the SRC family of kinases (SRC, LCK, HCK, YES, FYN, FGR, BLK, LYN, FRK), receptor tyrosine kinases (c-KIT, PDGFR, DDR1 and 2, c-FMS, ephrin receptors), and TEC family kinases (TEC and BTK) .
Temporal Effects in Laboratory Settings
It is known that the Piperazine ring present in Dasatinib is susceptible to oxidation, and as a result, it forms an impurity called Dasatinib N-Oxide . This impurity formation is due to the micro oxidic properties of the solvent used as a diluent which is inducing an oxidation reaction .
Dosage Effects in Animal Models
Dasatinib, the parent compound, has been studied in nonhuman primates, where it was found to have anti-aging effects and reduce inflammation .
Metabolic Pathways
Dasatinib, the parent compound, is known to be eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism .
Transport and Distribution
Dasatinib, the parent compound, is known to be rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h .
Subcellular Localization
Dasatinib, the parent compound, is known to inhibit SRC family kinases, which are located closely to the inner side of the plasma membrane . This suggests that Dasatinib and potentially its impurities may also localize to the plasma membrane.
Properties
IUPAC Name |
2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN7O3S/c1-15-5-4-6-18(25)22(15)30-23(34)19-14-26-24(36-19)29-20-13-21(28-16(2)27-20)32-9-7-31(8-10-32)11-12-35-17(3)33/h4-6,13-14H,7-12H2,1-3H3,(H,30,34)(H,26,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDJNQNGJZMKQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCOC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245157-85-0 |
Source


|
| Record name | 2-(4-((6-((5-((2-Chloro-6-Methylphenyl)Carbamoyl)Thiazol-2-yl)Amino)-2-Methylpyrimidin-4-yl)Piperazin-1-yl)Ethylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
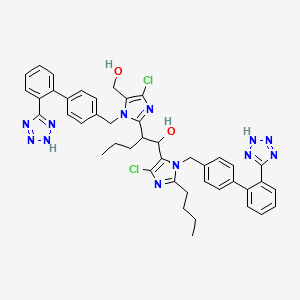
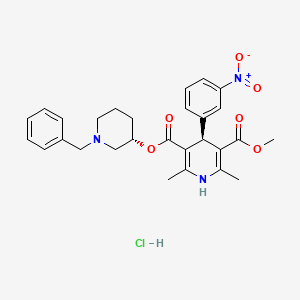
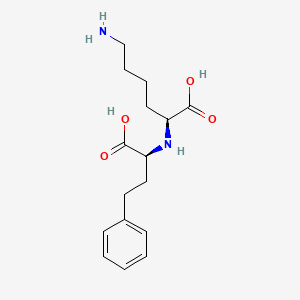
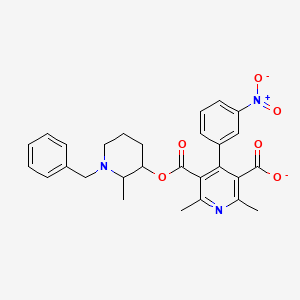
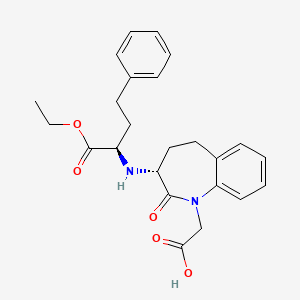
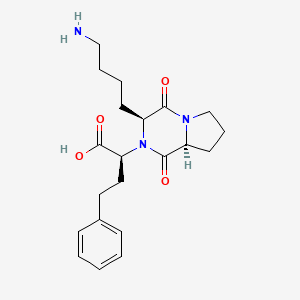

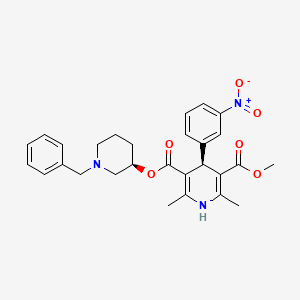
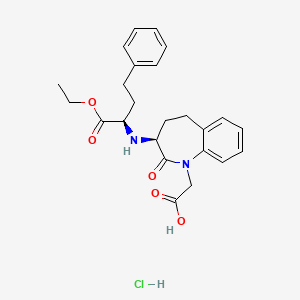
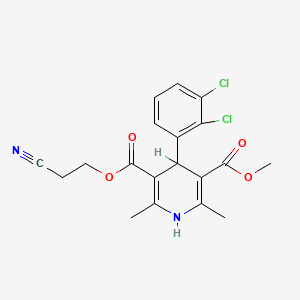
![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)
![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)
